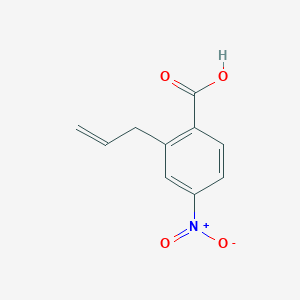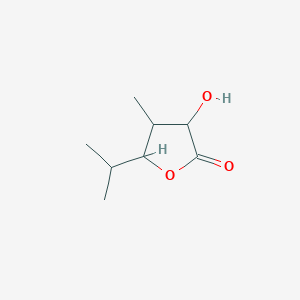
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Descripción general
Descripción
“Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has shown promise in antimicrobial applications. Indole derivatives, like this compound, have been found to possess significant activity against a range of bacterial and fungal pathogens. This includes common and clinically relevant species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger. The compound’s efficacy in this domain suggests potential for the development of new antimicrobial agents that could be used to treat various infections .
Antioxidant Properties
The antioxidant capacity of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is another area of interest. Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases and aging processes. The compound’s ability to scavenge free radicals can be quantified using assays like the DPPH free radical scavenging assay, and it has been compared favorably against standard antioxidants like ascorbic acid .
Anti-Corrosion Potential
In industrial applications, this compound has been evaluated for its anti-corrosion potential. The research indicates that it can significantly reduce corrosion rates on mild steel when subjected to an aggressive acidic environment. This is particularly relevant for industries that use steel structures and seek to prolong their lifespan and maintain their integrity in corrosive conditions .
Anticancer Activity
Indole derivatives are known for their anticancer properties, and methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is no exception. These compounds can interact with various cellular pathways and may inhibit the proliferation of cancer cells. Research into the anticancer applications of this compound could lead to the development of novel chemotherapeutic agents .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of indole derivatives make them candidates for the development of new pain relief medications. Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could potentially be used to treat conditions characterized by inflammation and pain, providing a new avenue for therapeutic intervention .
Neuroprotective Effects
Indoles have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate may help in protecting neuronal cells from damage or death caused by various neurotoxic factors. This application is still in the exploratory phase but holds promise for future therapeutic strategies .
Direcciones Futuras
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of indole derivatives have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future directions for “methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate” could involve further exploration of its therapeutic potential and the development of new useful derivatives.
Mecanismo De Acción
Target of Action
Similar compounds such as 5-((5-bromo-1h-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione (gq-238) have shown promising antiparasitic activity against the worm adult of the schistosoma mansoni and the protozoan trypanosoma cruzi .
Mode of Action
It’s worth noting that similar compounds have been synthesized and characterized for their multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
Biochemical Pathways
Related compounds have been found to exhibit certain antiviral properties, impeding the movement of tobacco mosaic virus (tmv) .
Result of Action
Similar compounds have shown a substantial decrement in corrosion rates with ascending concentrations of the organic compound . They have also outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Action Environment
It’s worth noting that similar compounds have shown high thermal stability .
Propiedades
IUPAC Name |
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPHYKMALRMWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429008 | |
| Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
163160-56-3 | |
| Record name | Methyl 5-bromo-α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)




![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)

